molecular formula C21H18BrN3O2 B227804 5-(2-bromophenyl)-1,3-dimethyl-6-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(2-bromophenyl)-1,3-dimethyl-6-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No. B227804
M. Wt: 424.3 g/mol
InChI Key: ZQDXBVIERMSCGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-bromophenyl)-1,3-dimethyl-6-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolopyrimidine derivatives, which are known for their diverse pharmacological activities.

Scientific Research Applications

5-(2-bromophenyl)-1,3-dimethyl-6-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 5-(2-bromophenyl)-1,3-dimethyl-6-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting various enzymes and signaling pathways in the body. For example, the compound has been shown to inhibit the activity of protein kinases, which play a critical role in cell signaling and proliferation. It has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects
5-(2-bromophenyl)-1,3-dimethyl-6-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In vivo studies have shown that the compound can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(2-bromophenyl)-1,3-dimethyl-6-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione in lab experiments is its diverse pharmacological activities. The compound has been shown to exhibit a wide range of biological effects, making it a useful tool for studying various cellular and molecular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 5-(2-bromophenyl)-1,3-dimethyl-6-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione. One area of interest is the development of analogs with improved pharmacological properties. Another area of interest is the investigation of the compound's potential use in combination therapy with other drugs. Additionally, further studies are needed to elucidate the compound's mechanism of action and to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 5-(2-bromophenyl)-1,3-dimethyl-6-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves the reaction of 2-bromoaniline, 4-methylacetophenone, and ethyl acetoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as ethanol or acetic acid under reflux conditions. The resulting compound is then purified by recrystallization or chromatography.

properties

Product Name

5-(2-bromophenyl)-1,3-dimethyl-6-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Molecular Formula

C21H18BrN3O2

Molecular Weight

424.3 g/mol

IUPAC Name

5-(2-bromophenyl)-1,3-dimethyl-6-(4-methylphenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H18BrN3O2/c1-13-8-10-14(11-9-13)25-12-17-18(20(26)24(3)21(27)23(17)2)19(25)15-6-4-5-7-16(15)22/h4-12H,1-3H3

InChI Key

ZQDXBVIERMSCGY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=C3C(=C2C4=CC=CC=C4Br)C(=O)N(C(=O)N3C)C

Canonical SMILES

CC1=CC=C(C=C1)N2C=C3C(=C2C4=CC=CC=C4Br)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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